3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde
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Overview
Description
3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde is a chemical compound with the molecular formula C₁₇H₂₆N₂O₂ and a molecular weight of 290.401 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with dimethyl and piperazinyl propoxy groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethyl-4-hydroxybenzaldehyde and 1-methylpiperazine.
Reaction Conditions: The hydroxy group of 3,5-dimethyl-4-hydroxybenzaldehyde is first converted to a leaving group, such as a tosylate, using tosyl chloride in the presence of a base like pyridine.
Nucleophilic Substitution: The tosylate intermediate is then reacted with 1-methylpiperazine under nucleophilic substitution conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde is unique due to the presence of both dimethyl and piperazinyl propoxy groups on the benzaldehyde core. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
919088-13-4 |
---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3,5-dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C17H26N2O2/c1-14-11-16(13-20)12-15(2)17(14)21-10-4-5-19-8-6-18(3)7-9-19/h11-13H,4-10H2,1-3H3 |
InChI Key |
QDYBGTQPASUNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2CCN(CC2)C)C)C=O |
Origin of Product |
United States |
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